molecular formula C52H84N2O6S2 B12789699 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) CAS No. 78010-18-1

2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide)

Cat. No.: B12789699
CAS No.: 78010-18-1
M. Wt: 897.4 g/mol
InChI Key: PJKZDTSXKLWIJQ-UHFFFAOYSA-N
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Description

2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a disulfide-linked benzamide derivative characterized by a central dithiobis (-S-S-) bridge connecting two benzamide moieties. Each benzamide is substituted with a 2-(palmitoyloxy)propyl group, introducing a long-chain palmitoyl ester (C16 alkyl chain). The compound’s disulfide bond may enable redox-sensitive cleavage in biological systems, releasing thiol-containing intermediates that contribute to its pharmacological activity .

Properties

CAS No.

78010-18-1

Molecular Formula

C52H84N2O6S2

Molecular Weight

897.4 g/mol

IUPAC Name

1-[[2-[[2-(2-hexadecanoyloxypropylcarbamoyl)phenyl]disulfanyl]benzoyl]amino]propan-2-yl hexadecanoate

InChI

InChI=1S/C52H84N2O6S2/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-39-49(55)59-43(3)41-53-51(57)45-35-31-33-37-47(45)61-62-48-38-34-32-36-46(48)52(58)54-42-44(4)60-50(56)40-30-28-26-24-22-20-18-16-14-12-10-8-6-2/h31-38,43-44H,5-30,39-42H2,1-4H3,(H,53,57)(H,54,58)

InChI Key

PJKZDTSXKLWIJQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(C)CNC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)NCC(C)OC(=O)CCCCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves the following steps:

    Formation of the Palmitoyloxy Group: This step involves the esterification of palmitic acid with a suitable alcohol, such as 2-propanol, under acidic conditions to form the palmitoyloxy group.

    Amidation Reaction: The palmitoyloxy group is then reacted with an amine, such as 2-aminopropylbenzamide, to form the amide bond.

    Disulfide Bond Formation: Finally, the disulfide bond is introduced by oxidizing the thiol groups of two molecules of the amide product using an oxidizing agent like iodine or hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. This includes the use of continuous flow reactors for esterification and amidation, and controlled oxidation processes for disulfide bond formation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bond can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The disulfide bond can be reduced to thiols using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: The amide and ester groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, iodine.

    Reduction: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Antimicrobial Activity

A significant area of research involves the compound's antimicrobial properties. Studies have shown that derivatives of 2,2'-dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) exhibit potent activity against various bacterial strains, including resistant Mycobacterium species. For instance:

  • MIC Values : Certain derivatives demonstrated minimum inhibitory concentrations (MICs) superior to established antibiotics like streptomycin and kanamycin against Mycobacterium tuberculosis and atypical mycobacteria .

Antifungal Properties

The compound has also been investigated for its antifungal efficacy. Preliminary results indicate that it can inhibit the growth of fungal pathogens, potentially providing a new avenue for antifungal therapy.

Antimicrobial Efficacy Study

A study focused on the synthesis and testing of various derivatives revealed that modifications to the alkyl chain significantly impacted antibacterial activity. The most effective compound showed MIC values comparable to or better than existing treatments .

Molecular Docking Studies

Molecular docking studies have indicated that these compounds can effectively bind to key protein targets involved in bacterial resistance mechanisms. This suggests a promising pathway for developing new antibiotics based on the benzamide scaffold.

Development of Antimicrobial Agents

Given its promising biological activities, the compound is being explored as a new class of antibiotics targeting resistant bacterial strains. Its ability to overcome existing resistance mechanisms presents a significant advantage in antibiotic development.

Antifungal Treatments

The research into its antifungal properties suggests potential use in treating opportunistic fungal infections, particularly in immunocompromised patients.

Research Tool

In biochemical research, 2,2'-dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) serves as a valuable tool for studying enzyme modulation and cellular signaling pathways due to its unique chemical structure and reactivity .

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) involves its interaction with cellular components through its disulfide bond and palmitoyloxy group. The disulfide bond can undergo redox reactions, influencing cellular redox states and potentially modulating signaling pathways. The palmitoyloxy group enhances its interaction with lipid membranes, facilitating its cellular uptake and distribution.

Comparison with Similar Compounds

Structural and Functional Analogues

Alkyl Chain Length Variants
  • 2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide] (C10 chain): This analog features a shorter decanoyl (C10) ester. Studies demonstrate its superior minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis (equivalent or better than streptomycin and ethambutol). The C10 chain optimizes antibacterial efficacy, suggesting a parabolic relationship between chain length and activity, where mid-length chains (C8–C12) maximize potency .
  • 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) (C16 chain): The extended C16 chain increases lipophilicity, which may reduce aqueous solubility but enhance persistence in lipid-rich environments (e.g., bacterial membranes).
Substitution Patterns
  • Dithio-2,2'-bis(N-methylbenzamide): Replacing the palmitoyloxypropyl group with a methyl group drastically reduces lipophilicity, limiting membrane penetration.
  • 2,2'-Dithiobis(pyridine) 1,1'-dioxide (Dipyrithione) :
    A structurally distinct dithiobis compound with pyridine-N-oxide groups. It exhibits antifungal and antibacterial properties via oxidative stress induction, highlighting the role of the dithiobis bridge in diverse bioactivities. However, its applications differ from benzamide derivatives, emphasizing substituent-driven specificity .

Key Research Findings

  • The palmitoyl derivative’s efficacy remains underexplored but may excel in topical or lipid-targeted formulations.
  • Synthetic Accessibility :
    Synthesis of benzamide derivatives typically involves coupling acyl chlorides with amines or thiocyanate-mediated routes (e.g., 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide synthesis via isothiocyanate intermediates) . The palmitoyloxypropyl group likely requires esterification steps, complicating scalability compared to shorter-chain analogs.

Data Table: Comparative Analysis

Compound Name Alkyl Chain Length MIC (μg/mL) Key Application Metabolic Stability
2,2'-Dithiobis[N-[3-(decanoyloxy)propyl]benzamide] C10 0.5–2.0* Antitubercular therapy Moderate
2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) C16 N/A† Potential lipid-targeted delivery High (lipophilic)
Dithio-2,2'-bis(N-methylbenzamide) None (methyl) N/A Research (SAR studies) High
Dipyrithione N/A 1–5‡ Antifungal/pesticide Low (oxidatively labile)

MIC values from *Mycobacterium tuberculosis assays . ‡MIC range for fungal pathogens .

Biological Activity

2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is a compound of interest in the field of medicinal chemistry and biochemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and applications based on diverse research findings.

Synthesis

The synthesis of 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) typically involves several steps:

  • Formation of Benzamide Derivative : The initial step involves reacting benzoyl chloride with an appropriate amine to form the benzamide derivative.
  • Introduction of Palmitoyloxy Group : The benzamide derivative is then reacted with palmitic acid in the presence of coupling agents like dicyclohexylcarbodiimide (DCC).
  • Formation of Disulfide Bond : Finally, thiol groups are oxidized to form the disulfide bond, resulting in the final compound .
  • Molecular Formula : C₃₁H₅₄N₂O₆S₂
  • CAS Number : Not specifically listed but related compounds exist under various CAS numbers.

The biological activity of 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) is primarily attributed to its ability to form disulfide bonds with thiol groups in proteins and other biomolecules. This cross-linking can significantly alter protein structure and function, impacting various cellular pathways. The palmitoyloxy group enhances its incorporation into lipid membranes, facilitating interactions with membrane proteins and influencing signaling pathways .

Antimicrobial Activity

Research indicates that compounds similar to 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) exhibit antimicrobial properties. They can disrupt bacterial cell membranes and inhibit growth through various mechanisms, including interference with protein synthesis and membrane integrity .

Anti-inflammatory Effects

Studies have shown that this compound can modulate inflammatory responses. It has been observed to reduce the production of pro-inflammatory cytokines and leukotrienes in vitro, suggesting potential applications in treating inflammatory diseases .

Cytotoxicity

Cytotoxicity assays have demonstrated that 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) can induce apoptosis in cancer cell lines. The mechanism appears to involve oxidative stress and disruption of redox homeostasis within cells .

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth ,
Anti-inflammatoryReduced cytokine production ,
CytotoxicityInduction of apoptosis in cancer cells ,

Case Studies

  • Antimicrobial Efficacy : A study evaluated the efficacy of related dithiobis compounds against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability upon treatment with varying concentrations of the compound.
  • Inflammation Modulation : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) resulted in a marked decrease in TNF-alpha and IL-6 levels compared to untreated controls.
  • Cytotoxicity Profile : A series of assays on human cancer cell lines demonstrated that the compound induces apoptosis through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,2'-Dithiobis(N-(2-(palmitoyloxy)propyl)benzamide) and its structural analogues?

The synthesis typically involves condensation reactions between benzamide derivatives and disulfide-forming agents. For example, analogues with (acyloxy)alkyl ester substituents are synthesized by reacting 2-mercaptobenzamide intermediates with brominated alkyl esters under basic conditions (e.g., K₂CO₃ in DMF). Purification is achieved via column chromatography, and yields are optimized by controlling reaction temperature (60–80°C) and stoichiometry . Key steps include:

  • Thiol-disulfide exchange to form the dithiobis bridge.
  • Esterification of the propyl side chain with palmitoyl chloride.
  • Characterization via TLC and HPLC to confirm reaction progression.

Q. How can researchers validate the structural integrity and purity of synthesized derivatives?

Comprehensive characterization employs:

  • Melting Point Analysis : To assess crystallinity and batch consistency (e.g., compound 56 in has a defined melting range).
  • Spectroscopy :
    • IR : Confirms functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for benzamide, S-S stretch at ~500 cm⁻¹).
    • ¹H/¹³C NMR : Verifies substituent integration and regiochemistry (e.g., methylene protons in palmitoyloxy at δ 1.2–1.3 ppm).
    • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peaks matching theoretical values) .
  • Elemental Analysis : Ensures stoichiometric purity (<0.4% deviation).

Advanced Research Questions

Q. How do structural modifications, such as alkyl chain length in (acyloxy)alkyl esters, influence antimycobacterial activity?

Structure-activity relationship (SAR) studies reveal that increasing the alkyl chain length enhances lipophilicity and membrane penetration. For instance:

  • Decanoyloxy (C10) derivatives exhibit superior MIC values (0.78 µg/mL against M. tuberculosis H37Rv) compared to shorter chains (e.g., C8: 1.56 µg/mL) .
  • Rational Design Strategy : Systematically vary chain length (C6–C16) and test against resistant strains. Use logP calculations to predict bioavailability.
  • Data Interpretation : Correlate MIC trends with molecular dynamics simulations of bacterial membrane interactions .

Q. What experimental approaches address discrepancies in MIC values between synthetic batches or methodologies?

To resolve variability:

  • Standardized Protocols : Use identical inoculum sizes (e.g., 10⁶ CFU/mL) and growth media (Middlebrook 7H9).
  • Quality Control : Re-characterize batches via HPLC (>95% purity) to rule out impurities.
  • Cross-Validation : Compare results across independent labs using blinded samples.
  • Statistical Analysis : Apply ANOVA to assess significance (e.g., six replicates per batch, p<0.05 threshold) .

Q. How can researchers investigate the lack of cross-resistance with existing antitubercular agents?

  • Mechanistic Studies :
    • Perform competitive binding assays with streptomycin, isoniazid, and ethambutol to identify unique targets.
    • Use transposon mutagenesis to generate resistant mutants and identify mutated loci via whole-genome sequencing.
  • Combination Therapy Screens : Test synergy using fractional inhibitory concentration (FIC) indices. A 2022 study showed additive effects with rifampicin (FIC = 0.5) .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Murine Models : Administer orally (10–50 mg/kg) and measure plasma concentrations via LC-MS/MS. Monitor liver enzymes (ALT/AST) and renal function (creatinine) for toxicity.
  • Infection Models : Use BALB/c mice infected with M. tuberculosis to assess bacterial load reduction in lungs (CFU counts at 14-day intervals).
  • Tissue Distribution : Radiolabel the compound (³H or ¹⁴C) to track accumulation in macrophages and granulomas .

Methodological Considerations

Q. How should researchers optimize reaction conditions to improve yields of disulfide-linked benzamides?

  • Solvent Selection : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Catalysis : Add catalytic iodine (I₂) to accelerate disulfide bond formation.
  • Temperature Control : Maintain 60–70°C to balance reaction rate and side-product formation.
  • Workup : Precipitate crude product in ice-cold water and wash with ethyl acetate to remove unreacted thiols .

Q. What strategies mitigate oxidative degradation during storage and handling?

  • Storage : Lyophilize and store under argon at -20°C.
  • Antioxidants : Add 0.1% w/v ascorbic acid to solutions.
  • Analytical Monitoring : Use LC-MS to detect disulfide reduction products (e.g., free thiols) .

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